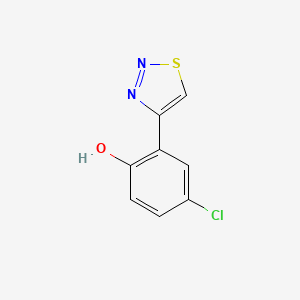

4-chloro-2-(1,2,3-thiadiazol-4-yl)phenol

説明

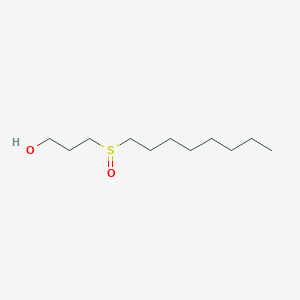

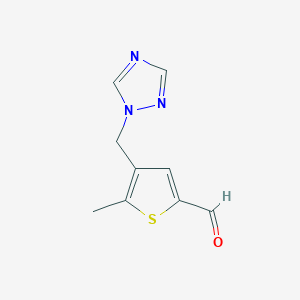

“4-chloro-2-(1,2,3-thiadiazol-4-yl)phenol” is a chemical compound with the empirical formula C8H6N2OS . It is a solid substance .

Synthesis Analysis

The synthesis of related 1,2,3-thiadiazole compounds has been reported in the literature . The reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride is one method that has been used .Molecular Structure Analysis

The molecular structure of “4-chloro-2-(1,2,3-thiadiazol-4-yl)phenol” can be represented by the SMILES stringOC1=CC=C (C=C1)C2=CSN=N2 . The InChI key for this compound is WZYGGUZFRLVCJT-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

“4-chloro-2-(1,2,3-thiadiazol-4-yl)phenol” is a solid substance . Its molecular weight is 178.21 .科学的研究の応用

Antibacterial Activity

1,3,4-Thiadiazole derivatives, including our compound of interest, exhibit promising antibacterial properties. Researchers have screened these molecules against various bacterial strains, such as Enterobacter aerogenes, Escherichia coli, Salmonella kentucky, Pseudomonas aeruginosa, and Klebsiella pneumoniae. Notably, our compound demonstrated inhibitory effects on K. pneumoniae and Staphylococcus hominis, while other derivatives showed activity against Staphylococcus epidermidis and alpha Streptococcus haemolyticus .

CT-DNA Binding

Understanding the interaction of molecules with DNA is crucial for drug design. Our compound was investigated for its binding to calf thymus-DNA (CT-DNA) using UV-vis spectroscopy. Such studies provide insights into potential therapeutic applications and mechanisms of action .

Antioxidant Properties

While not explicitly mentioned for this compound, 1,3,4-thiadiazoles are known to possess antioxidant activity. Antioxidants play a vital role in protecting cells from oxidative stress and preventing various diseases .

Anticancer Potential

Although direct evidence for our compound is lacking, related 1,3,4-thiadiazole derivatives have shown promise as anticancer agents. These compounds may inhibit specific protein targets, such as heat shock protein 90 (Hsp90), which regulates protein folding. Further research could explore its potential in cancer therapy .

Antibiotic Applications

1,3,4-Thiadiazoles have been investigated as potential antibiotics. While our compound’s specific antibiotic activity isn’t detailed, it’s worth exploring its effects against bacterial pathogens .

Medicinal Chemistry Intermediates

The versatility of 1,3,4-thiadiazole lies in its pharmacological and biological activities. As intermediates in medicinal chemistry, compounds like ours serve as building blocks for designing novel drugs .

将来の方向性

The future directions for research on “4-chloro-2-(1,2,3-thiadiazol-4-yl)phenol” and related compounds could include further exploration of their synthesis, chemical properties, and potential applications. For instance, the antibacterial activity of related 1,3,4-thiadiazole derivatives suggests potential uses in medical or pharmaceutical contexts .

作用機序

Target of Action

It’s known that 1,3,4-thiadiazole derivatives have been studied for their antibacterial activity . They have shown inhibitory effects on various bacteria strains such as Klebsiella pneumoniae and Staphylococcus hominis .

Mode of Action

It’s known that thiadiazole-containing compounds can cross cellular membranes due to their mesoionic nature and interact strongly with biological targets . This interaction could lead to changes in the cellular processes, resulting in the observed antibacterial activity .

Biochemical Pathways

It’s known that thiadiazole derivatives can affect various biochemical pathways due to their broad spectrum of biological activities .

Pharmacokinetics

Due to the mesoionic nature of thiadiazole, these compounds are known to be able to cross cellular membranes, which could potentially influence their bioavailability .

Result of Action

It’s known that 1,3,4-thiadiazole derivatives have shown antibacterial activity, indicating that they can inhibit the growth of certain bacteria .

Action Environment

It’s known that the biological activity of thiadiazole derivatives can be influenced by various factors, including the presence of other compounds and the specific conditions of the biological environment .

特性

IUPAC Name |

4-chloro-2-(thiadiazol-4-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2OS/c9-5-1-2-8(12)6(3-5)7-4-13-11-10-7/h1-4,12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDEAAEHLSPSZCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C2=CSN=N2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3a,5,8a-trimethyl-5-(4-methylpent-3-en-1-yl)hexahydrooxepino[2,3-d][1,3]oxazol-2(3H)-one](/img/structure/B4326451.png)

![8-(4-chlorophenyl)-1,3,6-trimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4326482.png)

![8-(4-ethoxyphenyl)-1,3,6-trimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4326488.png)

![6-(4-ethoxyphenyl)-4-(4-methoxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B4326491.png)

![1-[(4-chlorophenyl)thio]-N-(4-fluorophenyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide](/img/structure/B4326502.png)

![N-{4-[chloro(difluoro)methoxy]phenyl}-1-[(4-chlorophenyl)thio]-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide](/img/structure/B4326506.png)

![methyl 4-({[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]amino}methyl)benzoate](/img/structure/B4326521.png)

![piperidin-2-ylidene(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acetonitrile](/img/structure/B4326529.png)